molecular formula C17H19N5O2S B2867381 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 877634-81-6

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2867381
CAS No.: 877634-81-6
M. Wt: 357.43
InChI Key: GUKHMVVGYOTJFF-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a furyl group, a piperidinyl group, and a triazolopyridazine core

Preparation Methods

The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the triazolopyridazine core. The synthetic route may include the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.

    Introduction of the Furyl Group: The furyl group is introduced through a substitution reaction, often using a furyl halide and a suitable base.

    Attachment of the Piperidinyl Group: The piperidinyl group is attached via a nucleophilic substitution reaction, using a piperidinyl derivative and appropriate reaction conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and bases.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    Triazolopyridazines: Compounds with similar triazolopyridazine cores but different substituents.

    Furyl Derivatives: Compounds with furyl groups attached to different cores.

    Piperidinyl Derivatives: Compounds with piperidinyl groups attached to various cores.

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-12-6-8-21(9-7-12)16(23)11-25-17-19-18-15-5-4-13(20-22(15)17)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKHMVVGYOTJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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